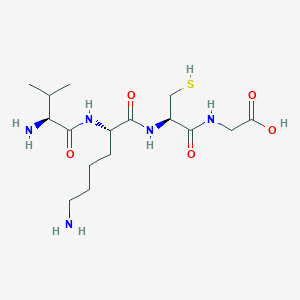
L-Valyl-L-lysyl-L-cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-lysyl-L-cysteinylglycine is a peptide compound composed of four amino acids: valine, lysine, cysteine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-lysyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-lysyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Valyl-L-lysyl-L-cysteinylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which are crucial in protein structure and function.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex peptides.
Mécanisme D'action
The mechanism of action of L-Valyl-L-lysyl-L-cysteinylglycine involves its ability to form disulfide bonds through the cysteine residue. These bonds play a critical role in stabilizing the three-dimensional structure of proteins. The peptide can interact with various molecular targets, influencing pathways related to protein folding, stability, and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-cysteinylglycine: A dipeptide consisting of cysteine and glycine, involved in glutathione metabolism.
γ-L-Glutamyl-L-cysteine: A dipeptide found in animals and plants, a key intermediate in the γ-glutamyl cycle.
Uniqueness
L-Valyl-L-lysyl-L-cysteinylglycine is unique due to its specific sequence of four amino acids, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
798540-34-8 |
|---|---|
Formule moléculaire |
C16H31N5O5S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H31N5O5S/c1-9(2)13(18)16(26)20-10(5-3-4-6-17)15(25)21-11(8-27)14(24)19-7-12(22)23/h9-11,13,27H,3-8,17-18H2,1-2H3,(H,19,24)(H,20,26)(H,21,25)(H,22,23)/t10-,11-,13-/m0/s1 |
Clé InChI |
RCNKVOWBZSUEQP-GVXVVHGQSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



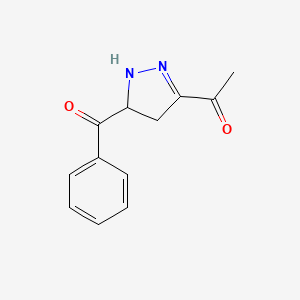
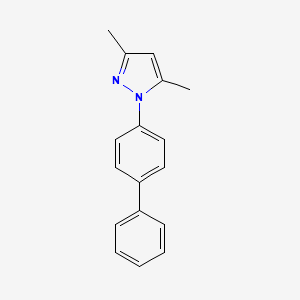

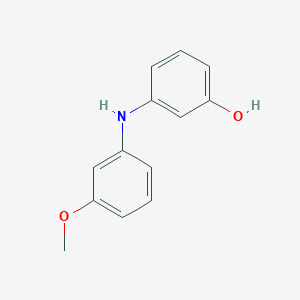
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)

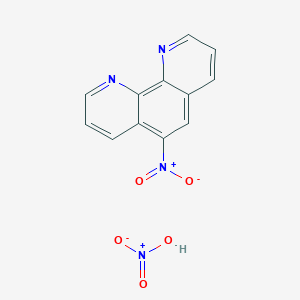
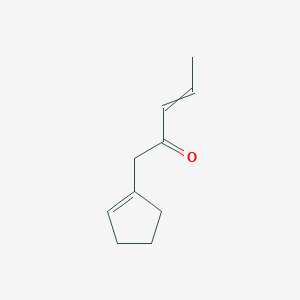
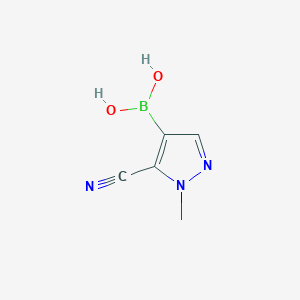
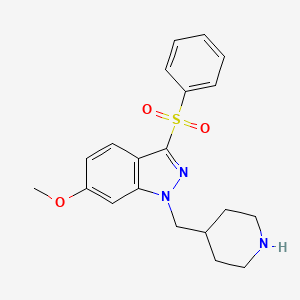
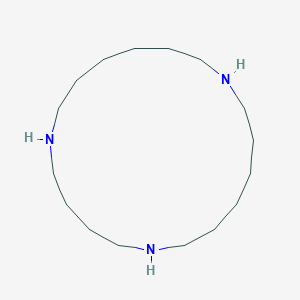
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
